![molecular formula C6H5N3 B2905577 5-Ethynylpyrimidin-2-amine CAS No. 857265-74-8](/img/structure/B2905577.png)
5-Ethynylpyrimidin-2-amine
Overview
Description
5-Ethynylpyrimidin-2-amine is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.12 . It is categorized under the class of compounds known as alkynes .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include 5-Ethynylpyrimidin-2-amine, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 5-Ethynylpyrimidin-2-amine consists of a pyrimidine ring with an ethynyl group attached to the 5-position and an amino group attached to the 2-position .Scientific Research Applications
1. Dihydrofolate Reductase Inhibition
5-Ethynylpyrimidin-2-amine derivatives have been investigated for their role as dihydrofolate reductase (DHFR) inhibitors. Such compounds show potential in treating bacterial infections, particularly those resistant to trimethoprim. This application is significant in the context of increasing antibiotic resistance (Wyss et al., 2003).
2. RIPK1 Inhibition
Research has also focused on 5-ethynylpyrimidin-2-amine derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1). These compounds are promising for preventing tumor metastasis, highlighting their potential in cancer therapy (Li et al., 2018).
3. DNA Incorporation
Another application involves the use of 5-ethynylpyrimidin-2-amine derivatives in the synthesis of nucleosides that can be incorporated into DNA. This application is crucial for understanding DNA replication and repair mechanisms (Suzol et al., 2018).
4. Chemical Reactivity in Biginelli Compounds
Research has also explored the chemical reactivity of 5-ethynylpyrimidin-2-amine derivatives in Biginelli type compounds. These findings are relevant for the synthesis of various pharmaceuticals and complex organic molecules (Namazi et al., 2001).
5. Synthesis of Antifolate Inhibitors
5-Ethynylpyrimidin-2-amine is also significant in the synthesis of antifolate inhibitors targeting thymidylate synthase, an enzyme crucial in DNA synthesis. These inhibitors have potential applications in treating various cancers (Gangjee et al., 1999).
6. Molecular Recognition and Binding
Derivatives of 5-ethynylpyrimidin-2-amine have been used in molecular recognition studies, particularly in the binding of guanosine monophosphate. This research is fundamental in understanding molecular interactions and developing targeted therapies (Furuta et al., 1991).
Safety And Hazards
properties
IUPAC Name |
5-ethynylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCOCXUODHDEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylpyrimidin-2-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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